2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
CAS No.: 477329-79-6
Cat. No.: VC16150603
Molecular Formula: C22H17BrClN5OS
Molecular Weight: 514.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477329-79-6 |
|---|---|
| Molecular Formula | C22H17BrClN5OS |
| Molecular Weight | 514.8 g/mol |
| IUPAC Name | 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H17BrClN5OS/c1-14-18(24)3-2-4-19(14)26-20(30)13-31-22-28-27-21(15-9-11-25-12-10-15)29(22)17-7-5-16(23)6-8-17/h2-12H,13H2,1H3,(H,26,30) |
| Standard InChI Key | STSOZVPBECFBGT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Introduction
Synthesis and Characterization
The synthesis of similar compounds often involves multi-step reactions, starting with the formation of the triazole ring and subsequent attachment of the pyridine and bromophenyl groups. Characterization typically involves spectroscopic methods like NMR and LC-MS to confirm the structure.
| Synthesis Step | Description |
|---|---|
| 1. Formation of Triazole Ring | Use of azide and alkyne precursors |
| 2. Attachment of Pyridine Moiety | Coupling reactions to integrate pyridine |
| 3. Introduction of Bromophenyl Group | Electrophilic substitution or cross-coupling reactions |
Biological Activities and Potential Applications
Compounds with similar structures have shown promise in various biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups allows these compounds to interact with enzymes or receptors, potentially inhibiting key signaling pathways.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial Activity | Treatment of bacterial infections |
| Anticancer Activity | Inhibition of tumor growth |
Research Findings and Future Directions
While specific research findings on 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide are not available, studies on related compounds suggest that these structures are valuable for further investigation. Molecular docking and in vitro assays can help elucidate their mechanisms of action and optimize their biological activity.
| Research Method | Purpose |
|---|---|
| Molecular Docking | Predict binding affinity to biological targets |
| In Vitro Assays | Evaluate biological activity and toxicity |
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